3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activity, and it has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can serve as a synthon in the synthesis of heterocyclic compounds, which are crucial in drug development. Its structure is conducive to Sonogashira cross-coupling reactions, a key step in constructing complex organic molecules .
Anticancer Research
The benzamide moiety and the trimethoxy group present in the compound suggest potential anticancer properties. It could be used to synthesize derivatives that target specific cancer cell lines, as seen in similar compounds with triazole derivatives .
Biological Activity Studies
Compounds with a similar structure have shown a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This compound could be used to explore new biological activities and develop novel therapeutic agents .
Agricultural Chemistry
Similar compounds have been used as nitrification inhibitors in agriculture. This compound could be investigated for its efficacy in improving fertilizer utilization and reducing environmental impact .
Mechanism of Action
Mode of Action
It is known that the compound undergoes a series of reactions, including oxonium-ion generation and water nucleophilic addition, which induce ring opening hydroxylation and dual ketonization . These reactions are key steps in the compound’s interaction with its targets.
Biochemical Pathways
The compound’s reactions, including oxonium-ion generation and water nucleophilic addition, suggest that it may influence pathways involving these biochemical processes .
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-5-12-26-18-11-10-15-8-6-7-9-17(15)22(18)31-24(26)25-23(27)16-13-19(28-2)21(30-4)20(14-16)29-3/h1,6-11,13-14H,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHILXJRXHAIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
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